

Acridine Hydrochloride Staining Protocol for Live Cells: Application Notes and Protocols

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Compound of Interest

Compound Name: *Acridine hydrochloride*

Cat. No.: *B1665459*

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Introduction

Acridine hydrochloride, commonly known as Acridine Orange (AO), is a versatile, cell-permeable fluorescent dye with metachromatic properties. This characteristic makes it an invaluable tool in cell biology for the real-time analysis of live cells. AO's fluorescence is dependent on its interaction with different cellular components, primarily nucleic acids and acidic organelles. This allows for the simultaneous visualization and assessment of various cellular states and compartments, including cell viability, lysosomal activity, and autophagy.[1][2]

When Acridine Orange intercalates with double-stranded DNA (dsDNA), it emits green fluorescence.[3] Conversely, its electrostatic interaction with single-stranded DNA (ssDNA) or RNA results in red fluorescence.[3] Furthermore, AO is a weak base that accumulates in acidic vesicular organelles (AVOs) such as lysosomes and autophagosomes.[2][4] In these acidic environments, AO becomes protonated and forms aggregates that emit a bright red-orange fluorescence.[2][4] This pH-dependent accumulation provides a reliable method for studying lysosomal function and the process of autophagy.

These application notes provide detailed protocols for utilizing Acridine Orange hydrochloride for staining live cells to analyze nucleic acids and acidic vesicular organelles.

Data Presentation

Spectral Properties of Acridine Orange

Target Molecule/Organelle	Binding Mechanism	Excitation (nm)	Emission (nm)	Observed Color
Double-stranded DNA (dsDNA)	Intercalation	~502	~525	Green
Single-stranded DNA (ssDNA) / RNA	Electrostatic interactions, stacking	~460	~650	Red
Acidic Vesicular Organelles (e.g., lysosomes)	Protonation and aggregation	~460-500	~640-650	Red/Orange

Recommended Staining Parameters

Application	Recommended Concentration	Incubation Time
General Live Cell Staining (Nucleic Acids)	1-5 μ M (or 1-5 μ g/mL)	15-30 minutes
Staining of Acidic Vesicular Organelles (AVOs)	1-5 μ g/mL	15-30 minutes
Cell Cycle Analysis (Flow Cytometry)	20 μ g/mL	~1 minute

Experimental Protocols

Protocol 1: General Staining of Live Cells for Nucleic Acid Visualization

This protocol outlines the fundamental procedure for staining live adherent or suspension cells with Acridine Orange to visualize the nucleus and cytoplasm.

Materials:

- Acridine Orange hydrochloride (powder or stock solution)
- Phosphate-Buffered Saline (PBS), pH 7.4, sterile
- Complete cell culture medium
- Live cells cultured on glass-bottom dishes, chamber slides, or in suspension
- Fluorescence microscope with appropriate filter sets (e.g., FITC for green, TRITC or Texas Red for red)

Procedure:

- Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Acridine Orange in sterile water or DMSO.^{[1][4]} Protect the solution from light and store it at 4°C.
- Cell Preparation: Culture cells to the desired confluency.
- Working Solution Preparation: Freshly prepare a working solution by diluting the Acridine Orange stock solution in pre-warmed (37°C) complete cell culture medium or PBS to a final concentration of 1-5 μ M.^[1] The optimal concentration should be determined empirically for each cell type.
- Staining:
 - For adherent cells, remove the culture medium and add the Acridine Orange working solution.
 - For suspension cells, a 1:1 mixture of the cell suspension and the staining solution can be used.
- Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.^{[1][5]}
- Washing: Gently wash the cells twice with pre-warmed PBS or complete culture medium to remove excess dye and reduce background fluorescence.^{[1][2][5]}

- Imaging: Add fresh, pre-warmed PBS or culture medium to the cells. Immediately visualize the cells using a fluorescence microscope. Use a blue excitation filter to observe the green fluorescence of the nucleus (dsDNA) and a green excitation filter to observe the red fluorescence of the cytoplasm and nucleoli (RNA).[1]

Protocol 2: Staining of Acidic Vesicular Organelles (AVOs) for Autophagy Detection

This protocol is optimized for the visualization and qualitative analysis of AVOs, which is a key indicator of autophagic activity.

Materials:

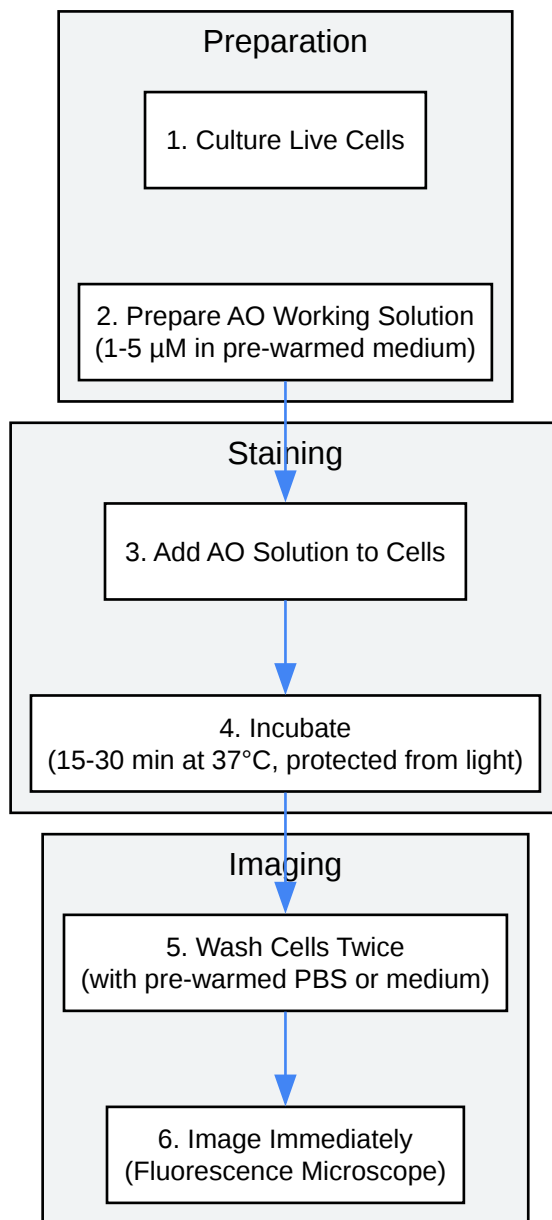
- Same as Protocol 1
- Autophagy inducer (e.g., rapamycin, starvation medium) (optional, for positive control)

Procedure:

- Cell Seeding and Treatment (Optional): Seed cells and allow them to adhere overnight. Treat cells with an autophagy inducer if desired.
- Stock and Working Solution Preparation: Follow steps 1 and 3 from Protocol 1. A final concentration of 1-5 $\mu\text{g/mL}$ is recommended.[4][5]
- Staining: Remove the culture medium and add the pre-warmed Acridine Orange working solution.
- Incubation: Incubate for 15-30 minutes at 37°C in a CO₂ incubator.[4][5]
- Washing: Gently wash the cells two to three times with pre-warmed PBS or complete medium.[4]
- Imaging: Immediately image the cells using a fluorescence microscope. Autophagic cells will exhibit an increase in the number and intensity of red/orange fluorescent vesicles (AVOs).[5] The nucleus will appear green.

Visualizations

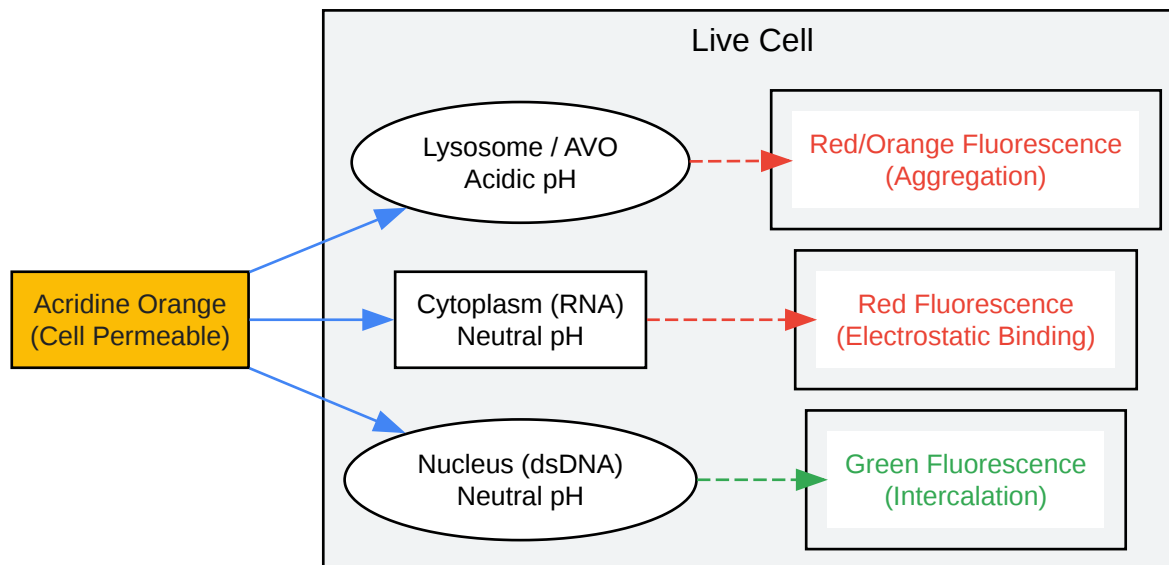
Experimental Workflow for Acridine Orange Staining



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Caption: General workflow for live-cell staining with Acridine Orange.

Mechanism of Acridine Orange Fluorescence in Live Cells



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Caption: Differential fluorescence of Acridine Orange in cellular compartments.

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